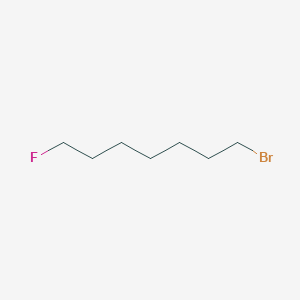

1-Bromo-7-fluoroheptane

Description

Significance of Organobromine and Organofluorine Compounds in Modern Synthetic Chemistry

Within the broad class of halogenated hydrocarbons, organobromine and organofluorine compounds hold particularly prominent positions in synthetic chemistry.

Organobromine compounds are characterized by the carbon-bromine (C-Br) bond. Bromine's electronegativity (2.9 vs. 2.5 for carbon) renders the attached carbon atom electrophilic, making alkyl bromides effective alkylating agents. wikipedia.org The reactivity of organobromides is intermediate between that of organochlorines and organoiodines, offering a balance of reactivity and cost for many applications. wikipedia.org This has led to their widespread use as fire retardants, fumigants, and crucial intermediates in the synthesis of pharmaceuticals. wikipedia.orgdbpedia.org The C-Br bond's bond dissociation energy is approximately 72.1 kcal/mol, which is lower than that of C-F and C-Cl bonds, making it more susceptible to cleavage in reactions like nucleophilic substitution, dehydrobromination, and the formation of Grignard reagents. wikipedia.org

Organofluorine compounds are defined by the presence of a carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry, with an average bond energy of about 116 kcal/mol. wikipedia.orgoup.com The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. oup.comnumberanalytics.com This is due to fluorine's high electronegativity and small atomic size. oup.com These unique properties enhance metabolic stability, bioavailability, and binding affinity, making organofluorine compounds essential in the development of pharmaceuticals and agrochemicals. oup.comtaylorandfrancis.com Approximately 20% of all marketed pharmaceuticals contain fluorine. taylorandfrancis.com Furthermore, they are used to create advanced materials such as fluoropolymers and fluorinated surfactants. wikipedia.orgnumberanalytics.com

Research Context of Multifunctional Halogenated Alkanes as Key Building Blocks

Multifunctional halogenated alkanes, particularly those containing two or more different halogen atoms (dihaloalkanes), are highly valued as key building blocks in organic synthesis. These compounds serve as versatile precursors for creating complex molecules because the different halogen atoms can be selectively targeted in chemical reactions. The difference in reactivity between various carbon-halogen bonds allows chemists to perform stepwise functionalization.

For instance, in a compound containing both bromine and chlorine, the C-Br bond is weaker and more reactive than the C-Cl bond. This differential reactivity enables chemists to first substitute the bromine atom with one functional group and then, under different reaction conditions, modify the chlorine-bearing end of the molecule. This controlled, stepwise approach is a powerful strategy for assembling complex organic structures with distinct functionalities at different positions. The availability of a diverse range of bifunctional building blocks is instrumental for constructing chemical libraries used in drug discovery and materials science. nih.gov

Position of 1-Bromo-7-fluoroheptane within Current Academic Research Paradigms

This compound is a prime example of a multifunctional halogenated alkane that fits squarely within current research paradigms. As a derivative of heptane (B126788), a seven-carbon alkane, it features two different halogen atoms at opposite ends of its aliphatic chain: a bromine atom at one end and a fluorine atom at the other. ontosight.ai This unique structure makes it a valuable intermediate in specialized organic synthesis. ontosight.ai

The significance of this compound lies in the distinct reactivities of the C-Br and C-F bonds. The C-Br bond is significantly more reactive towards nucleophilic substitution than the exceptionally stable C-F bond. This allows for selective chemical transformations at the brominated end of the molecule while leaving the fluorinated terminus intact. Researchers can leverage this property to introduce a fluorinated seven-carbon chain into a larger molecule, a common strategy in medicinal chemistry to enhance a drug candidate's metabolic stability or binding properties. oup.comontosight.ai Its applications include the synthesis of fluorinated surfactants, lubricants, and pharmaceutical compounds. ontosight.ai The synthesis of such a compound can be achieved through methods like the radical bromination and fluorination of heptane or by reacting 1,7-dibromoheptane (B124887) with a suitable fluorinating agent. ontosight.ai

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 334-42-9 chemicalbook.com |

| Molecular Formula | C₇H₁₄BrF chemicalbook.comalfa-chemistry.com |

| Molecular Weight | 197.09 g/mol chemicalbook.com |

| Density | 1.2240 g/cm³ (estimate) chemicalbook.com |

| Refractive Index | 1.4463 chemicalbook.com |

| SMILES | C(CCCF)CCCBr alfa-chemistry.com |

| InChIKey | DMJNARQTYULDEB-UHFFFAOYSA-N alfa-chemistry.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-7-fluoroheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrF/c8-6-4-2-1-3-5-7-9/h1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJNARQTYULDEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCF)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Bromo 7 Fluoroheptane and Analogs

Direct Halogenation Strategies on Heptane (B126788) Skeletons

Direct halogenation of a simple alkane backbone like heptane requires precise control to install halogens at specific positions, particularly at the terminal carbons.

Regioselective Radical Bromination and Fluorination Techniques

Radical halogenation of alkanes is a well-established method, but controlling the position of halogenation is a significant challenge. The reactivity of C-H bonds towards radical abstraction follows the order tertiary > secondary > primary, making terminal functionalization difficult.

Radical bromination is generally more selective than chlorination due to the lower reactivity of the bromine radical. doubtnut.com However, for a linear alkane like heptane, a mixture of brominated isomers is typically obtained. To achieve terminal selectivity, directing groups or specific catalysts are often necessary.

Radical fluorination is notoriously non-selective and highly exothermic, making it difficult to control for the synthesis of specific isomers of fluoroalkanes. doubtnut.com Direct fluorination of heptane would lead to a complex mixture of monofluorinated and polyfluorinated products.

While methods for regioselective C-H fluorination are an active area of research, achieving high selectivity for the 7-position of a heptane chain via a direct radical fluorination approach remains a formidable challenge.

Controlled Addition Reactions to Unsaturated Precursors

A more controlled approach to the synthesis of terminally functionalized heptanes involves the addition of halogenating agents to unsaturated precursors, such as 1-heptene (B165124) or 7-bromo-1-heptene (B130210).

Anti-Markovnikov hydrobromination of a terminal alkene allows for the selective placement of a bromine atom at the terminal carbon. This can be achieved through a radical addition mechanism, often initiated by peroxides or light. scielo.brnih.gov For instance, the reaction of 7-fluoro-1-heptene with HBr in the presence of a radical initiator would be expected to yield 1-bromo-7-fluoroheptane.

The synthesis of the precursor, 7-fluoro-1-heptene, could be envisioned from 7-bromo-1-heptene via a halogen exchange reaction or from a corresponding alcohol.

Below is a table illustrating typical conditions for anti-Markovnikov hydrobromination of terminal alkenes.

| Alkene | Reagents | Conditions | Product | Yield (%) |

| 1-Octene | HBr, PBr3, H2O | Not specified | 1-Bromooctane | >80 |

| Undecylenic acid | HBr, PBr3, H2O | Not specified | 11-Bromoundecanoic acid | 80-100 |

Convergent Synthesis from Functionalized Precursors

Convergent synthesis, where the molecule is assembled from smaller, pre-functionalized fragments, offers a more reliable and often higher-yielding route to this compound and its analogs.

Stereoselective Fluorination of Brominated Heptane Derivatives

This approach involves the synthesis of a brominated heptane derivative, followed by a nucleophilic fluorination step. A key challenge in this strategy is achieving stereoselectivity if a chiral center is present. For the synthesis of this compound, where no stereocenters are generated, the focus is on efficient halogen exchange.

A suitable precursor would be 1,7-dibromoheptane (B124887). The selective monofluorination of this symmetrical dihalide is challenging. However, by carefully controlling the stoichiometry of the fluorinating agent, a mixture of the desired product, starting material, and the difluorinated byproduct could be obtained, from which this compound could be isolated.

Bromination Approaches for Fluorinated Heptane Intermediates

An alternative convergent strategy involves the initial synthesis of a fluorinated heptane intermediate, followed by bromination. For example, 1-fluoroheptane (B1584036) could be subjected to radical bromination. However, as with the direct halogenation of heptane, this would likely lead to a mixture of brominated isomers, with a preference for the secondary positions.

A more controlled approach would start with a terminally fluorinated precursor containing a functional group at the other end of the chain that can be converted to a bromide. For example, 7-fluoro-1-heptanol could be synthesized and then the hydroxyl group could be converted to a bromide using standard reagents like PBr₃ or HBr.

Halogen Exchange Reactions for Targeted Isomers

Halogen exchange reactions are powerful tools for the synthesis of specific haloalkane isomers. The Finkelstein and Swarts reactions are classic examples of such transformations.

The Swarts reaction is commonly used to introduce fluorine into a molecule by treating an alkyl chloride or bromide with a metal fluoride (B91410), such as AgF, Hg₂F₂, or SbF₃. byjus.comquora.comunacademy.com In the context of synthesizing this compound, one could start with 1,7-dibromoheptane and perform a selective monohalogen exchange. Due to the statistical nature of the reaction, a mixture of products would be expected.

| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| Alkyl Bromide | AgF | Not specified | Heat | Alkyl Fluoride | Generally high |

| Alkyl Chloride | Hg₂F₂ | Not specified | Heat | Alkyl Fluoride | Generally high |

The Finkelstein reaction , on the other hand, is typically used to synthesize alkyl iodides from alkyl chlorides or bromides using sodium iodide in acetone. organic-chemistry.org A variation of this reaction could potentially be used to selectively replace one bromine atom in 1,7-dibromoheptane with another halogen if appropriate conditions and reagents are chosen. However, for the synthesis of a bromo-fluoro compound, the Swarts reaction is more directly applicable.

A plausible route to this compound would involve the synthesis of 1,7-dibromoheptane from 1,7-heptanediol, followed by a controlled Swarts-type reaction to replace one of the bromine atoms with fluorine. organic-chemistry.org

| Precursor | Reagents | Conditions | Product | Yield (%) |

| 1,7-Heptanediol | HBr, H₂SO₄ | Not specified | 1,7-Dibromoheptane | Not specified |

By carefully selecting the synthetic strategy and reaction conditions, it is possible to prepare this compound and its analogs with a good degree of control over the final structure.

Innovative Catalytic Approaches in Haloalkane Synthesis

The synthesis of complex haloalkanes is increasingly reliant on novel catalytic systems that offer enhanced selectivity, efficiency, and milder reaction conditions compared to traditional methods. These approaches are pivotal in constructing molecules with precisely placed halogen atoms, such as the distinct bromine and fluorine moieties in this compound.

Photoredox-Catalyzed Synthesis of Haloalkanes

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of radical intermediates under exceptionally mild conditions. nih.govnih.gov This strategy is particularly effective for halogenation reactions. In this process, a photocatalyst, upon absorbing visible light, becomes excited and can then act as a potent single-electron transfer agent. acs.org This can be used to activate either a halogen source or the substrate itself.

For instance, in a process relevant to bromination, an excited photocatalyst can oxidize a bromide source, leading to the formation of a bromine radical. This radical can then participate in the halogenation of an alkane. A notable application involves the in-situ generation of bromine from sources like Carbon Tetrabromide (CBr₄) using a Ruthenium-based photocatalyst, which can then be used to brominate substrates like phenols and alkenes. nih.govnih.gov Another approach involves the activation of N-bromosuccinimide (NBS) using an organic dye catalyst like erythrosine B, which enhances the electrophilicity of the bromine atom, allowing for the bromination of arenes under non-acidic conditions. acs.org

Fluorination can be achieved by the photoredox-catalyzed activation of C-H bonds. A catalytic N-oxyl radical, generated from N,N-dihydroxypyromellitimide, can abstract a hydrogen atom from an alkane. The resulting carbon-centered radical is then trapped by an electrophilic fluorine source like Selectfluor to form the C-F bond. acs.org

A direct route to 1-bromo-1-fluoroalkanes has been developed through the photoredox-catalyzed addition of dibromofluoromethane (B117605) to unactivated alkenes. acs.orgorganic-chemistry.orgnih.gov This method highlights the capacity of photoredox catalysis to construct C-Br and C-F bonds in a single, atom-economical step. The choice of solvent was found to be critical for selectivity in this reaction. organic-chemistry.orgnih.gov

Table 1: Examples of Photoredox-Catalyzed Halogenation Conditions

| Reaction Type | Catalyst | Halogen Source | Substrate Example | Solvent | Reference |

|---|---|---|---|---|---|

| Bromination | Ru(bpy)₃Cl₂ | CBr₄ | Phenols, Alkenes | CH₃CN | nih.govnih.gov |

| Bromination | Erythrosine B | N-Bromosuccinimide | Arenes | CH₃CN | acs.org |

| Fluorination | N-oxyl radical | Selectfluor | Aliphatic Compounds | CH₃CN | acs.org |

| Bromo-fluorination | [Ir[dF(CF₃)ppy]₂(dtbbpy)]PF₆ | CHBr₂F | Unactivated Alkenes | THF | organic-chemistry.org |

Metal-Free Strategies for Fluoroalkyl Construction

The development of metal-free catalytic systems is a significant goal in modern synthesis, aimed at reducing cost and toxicity. For fluoroalkane synthesis, this involves innovative ways to activate C-H bonds or hydroxyl groups for fluorination without transition metal catalysts.

One prominent metal-free method involves the direct conversion of C(sp³)–H bonds to C(sp³)–F bonds using a catalytic N-oxyl radical generated from N,N-dihydroxypyromellitimide. acs.org The process is initiated by hydrogen atom abstraction from the alkane by the N-oxyl radical. The subsequent carbon radical is then captured by an electrophilic fluorine donor, such as Selectfluor, to forge the C–F bond. acs.org This approach is notable for its simplicity and chemoselectivity.

Another strategy is the direct hydrofluorination of alkenes using a combination of methanesulfonic acid and triethylamine (B128534) trihydrofluoride, which are readily available and easy to handle. organic-chemistry.org Furthermore, alcohols can be converted to alkyl fluorides via deoxyfluorination. A metal-free method employs a nontrigonal phosphorus triamide for alcohol activation, paired with an organic fluoride donor and a triarylborane to shuttle the fluoride. organic-chemistry.org Some protocols have even demonstrated catalyst-free photochemical fluorination of C-H bonds in specific substrates like aryl alkyl ketones, where the substrate itself acts as the photo-absorber. chemrxiv.org

Frustrated Lewis Pair (FLP) Mediated Transformations

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.orglibretexts.org This "unquenched" reactivity allows them to activate a variety of small molecules, including H₂, CO₂, and even some C-X (where X is a halogen) bonds. wikipedia.orglibretexts.orgacs.org

The classic application of FLPs is the heterolytic cleavage of dihydrogen (H₂), which has been widely used for metal-free hydrogenations. wikipedia.org This concept has been extended to the transformation of haloalkanes. For example, FLPs have been shown to catalyze the hydrodehalogenation of organic halides. nih.govnih.gov In this process, the FLP first activates H₂, forming a phosphonium (B103445) or ammonium (B1175870) hydridoborate species. This species then acts as a hydride donor to replace a halogen atom on the organic substrate. nih.gov While direct halogenation of alkanes using FLPs is less established, their ability to activate C-H and C-X bonds represents a frontier in catalysis. Research has shown that cationic aluminum complexes paired with a phosphine (B1218219) can act as an FLP to activate C-Cl bonds in dichloromethane. acs.org This points toward the potential for developing FLP-mediated systems for the selective halogenation or functionalization of alkanes relevant to the synthesis of complex molecules like this compound.

Table 2: Examples of FLP Components and Activated Molecules

| Lewis Acid | Lewis Base | Activated Molecule | Transformation | Reference |

|---|---|---|---|---|

| B(C₆F₅)₃ | Tricyclohexylphosphine (PCy₃) | H₂ | Hydrogenation | wikipedia.org |

| B(2,6-C₆F₂H₃)₃ | Tetramethylpiperidine (TMP) | H₂ / Benzyl-halides | Hydrodehalogenation | nih.gov |

| [DIPP-nacnacAlMe]⁺ | Triphenylphosphine (PPh₃) | CH₂Cl₂ | C-Cl Bond Activation | acs.org |

Sustainable and Green Chemistry Aspects in Synthesis Development

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.

Mechanochemical Synthesis Applications

Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions, often in the absence of a solvent or with minimal solvent (liquid-assisted grinding). This technique aligns with green chemistry principles by reducing solvent waste, which constitutes a major portion of chemical process waste. garph.co.uk

The mechanochemical synthesis of organohalogen compounds is a promising area. nih.gov Halogenation reactions, including bromination and chlorination, can be carried out by milling an organic substrate with a halogenating agent. This approach is applicable to various states of reagents (gas, liquid, or solid) and can reduce reaction times and energy consumption compared to conventional solution-phase methods. The absence of bulk solvent also simplifies product isolation and purification. While specific mechanochemical syntheses for long-chain bromo-fluoro alkanes are still an emerging field, the general applicability of mechanochemical halogenation suggests its potential for developing more sustainable routes.

Solvent Engineering and Reaction Media Optimization

Solvents are a major contributor to the environmental impact of chemical processes. nih.govrsc.org Solvent engineering focuses on selecting or designing reaction media to improve sustainability by enhancing reaction efficiency, simplifying separations, and reducing toxicity.

One area of innovation is the use of Deep Eutectic Solvents (DESs) . DESs are mixtures of hydrogen bond donors and acceptors that form a liquid with a melting point significantly lower than the individual components. acs.org They are often biodegradable, have low volatility, and can be prepared from inexpensive, renewable materials. researchgate.net DESs containing fluoride salts have been developed and investigated as media for fluorination reactions. acs.orgyoutube.com For example, a DES composed of choline (B1196258) chloride and ethylene (B1197577) glycol (ethaline) or levulinic acid has been studied for its interaction with fluorinated compounds. acs.orgnih.gov

Another class of green solvents are fluorinated alcohols , such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP). Their unique properties, including strong hydrogen-bonding ability and low nucleophilicity, allow them to promote various organic reactions, sometimes even without a catalyst. researchgate.net They can stabilize charged intermediates and transition states, accelerating reactions that might otherwise require harsh conditions. Careful selection of solvents, including these novel media, can dramatically reduce the cost and CO₂ emissions associated with a chemical process. rsc.org

Mechanistic Investigations of Chemical Transformations Involving 1 Bromo 7 Fluoroheptane

Nucleophilic Substitution Reactions at Terminal Halogen Sites

The reactivity of 1-bromo-7-fluoroheptane in nucleophilic substitution reactions is dictated by the nature of its two terminal primary carbon atoms, one bonded to bromine and the other to fluorine.

Comparative Reactivity and Selectivity Studies (SN1 vs. SN2)

For a primary haloalkane such as this compound, the SN2 (Substitution Nucleophilic Bimolecular) mechanism is the overwhelmingly favored pathway for nucleophilic attack. The alternative SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a carbocation intermediate. The formation of a primary carbocation, which would be necessary for an SN1 reaction at either end of the heptyl chain, is highly energetically unfavorable and thus extremely unlikely to occur under typical reaction conditions.

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group. This pathway is preferred for primary substrates due to minimal steric hindrance around the reaction center, allowing for easy access by the incoming nucleophile.

Theoretical Reaction Pathway Comparison:

| Mechanism | Substrate Preference | Intermediate | Stereochemistry | Favored By | Applicability to this compound |

| SN1 | 3° > 2° | Carbocation | Racemization | Polar protic solvents, weak nucleophiles | Highly Unlikely |

| SN2 | Methyl > 1° > 2° | Transition State | Inversion of configuration | Polar aprotic solvents, strong nucleophiles | Highly Likely |

Role of Leaving Group Ability and Substrate Steric Effects

The selectivity of nucleophilic substitution on this compound is primarily controlled by the differing abilities of bromide and fluoride (B91410) to act as leaving groups. A good leaving group is a weak base, meaning it is stable on its own once it has departed with the electron pair from the C-X bond.

The relative leaving group ability of halogens follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. This is inversely related to their basicity, where fluoride (F⁻) is the strongest base and the poorest leaving group among the halides. The carbon-fluorine bond is significantly stronger (approx. 485 kJ/mol) than the carbon-bromine bond (approx. 285 kJ/mol), making the displacement of fluoride much more difficult.

Consequently, in a reaction with a nucleophile, substitution will occur selectively at the carbon atom bearing the bromine atom. The C-F bond will remain intact under conditions that are sufficient to cleave the C-Br bond.

Bond Properties and Reactivity:

| Halogen | Bond (C-X) | Bond Energy (kJ/mol, approx.) | Leaving Group Ability | Expected Reactivity in SN2 |

| Bromine | C-Br | 285 | Good | High |

| Fluorine | C-F | 485 | Very Poor | Very Low |

Steric effects for this compound are minimal at both primary carbon centers, as the long, unbranched alkyl chain does not significantly impede the backside attack required for an SN2 reaction.

Organometallic Reactivity and Cross-Coupling Pathways

The differential reactivity of the C-Br and C-F bonds also dictates the strategies for forming organometallic reagents and their subsequent participation in cross-coupling reactions.

Suzuki Cross-Coupling with 1-Halo-1-fluoroalkanes

While no specific studies detailing the Suzuki cross-coupling of this compound are found, the principles of this palladium-catalyzed reaction predict selective reactivity. The catalytic cycle of a Suzuki coupling begins with the oxidative addition of the palladium catalyst to the carbon-halogen bond. This step is highly dependent on the bond strength of the halide.

The C-Br bond is significantly more susceptible to oxidative addition than the robust C-F bond. Therefore, it is expected that a Suzuki-Miyaura coupling between this compound and an organoboron reagent would proceed selectively at the bromo-substituted end of the molecule, yielding a 7-fluoroheptyl-coupled product while leaving the fluoro-substituent untouched.

Grignard Reagent Derivatization Strategies

The formation of a Grignard reagent (R-MgX) involves the reaction of an organic halide with magnesium metal. This reaction is highly dependent on the reactivity of the carbon-halogen bond. For this compound, the significant difference in reactivity between the C-Br and C-F bonds allows for the highly selective preparation of the corresponding Grignard reagent.

The insertion of magnesium will occur almost exclusively at the carbon-bromine bond, which is weaker and more readily cleaved. The formation of a Grignard reagent at the C-F bond is exceptionally difficult and requires specialized, highly activated forms of magnesium, which are not used in standard preparations. Thus, reacting this compound with magnesium in an ether solvent would yield 7-fluoroheptylmagnesium bromide. This organometallic intermediate can then be used in a variety of subsequent reactions to introduce a wide range of functional groups at one end of the chain, while preserving the fluorine atom at the other.

Predicted Grignard Formation: Br-(CH₂)₇-F + Mg --(ether)--> BrMg-(CH₂)₇-F

Other Transition Metal-Mediated Transformations

Similar to the Suzuki coupling, other palladium-catalyzed cross-coupling reactions such as Stille, Sonogashira, Kumada, and Heck reactions are expected to show high chemoselectivity for the C-Br bond over the C-F bond in this compound. The initial oxidative addition step in the catalytic cycles of these reactions is the key selectivity-determining step, and the much weaker C-Br bond will be the preferred site of reaction. This allows for the synthesis of a variety of 7-fluoroheptyl derivatives.

Radical and Electrophilic Functionalization Studies

The presence of both a fluorine and a bromine atom on the heptane (B126788) chain allows for selective functionalization at either end of the molecule. The disparate nature of the C-F and C-Br bonds, as well as the reactivity of the C-H bonds along the alkyl chain, gives rise to complex and competing reaction pathways under both radical and electrophilic conditions.

C-H and C-F Bond Activation Mechanisms

The activation of C-H and C-F bonds in fluoroalkanes is a field of significant research interest, with implications for the synthesis of complex fluorinated molecules. acs.orgwikipedia.orgrsc.orgrsc.org While the C-F bond is the strongest single bond to carbon, its activation can be achieved under specific catalytic conditions, often involving transition metals. rsc.org Conversely, the numerous C-H bonds in this compound present multiple sites for potential functionalization.

In the context of this compound, the activation of a C-H bond would typically proceed via a radical mechanism, often initiated by light or a radical initiator. The stability of the resulting alkyl radical dictates the regioselectivity of this process. Tertiary C-H bonds are generally the most reactive, followed by secondary and then primary C-H bonds, due to the stabilizing effect of alkyl substituents on the radical center. youtube.com For this compound, all non-terminal carbons are secondary, leading to a potential mixture of products if C-H activation is not directed by other factors.

The activation of the C-F bond is thermodynamically challenging and typically requires a strong driving force, such as the formation of a highly stable metal-fluoride bond. nih.gov While less common than C-H or C-Br bond cleavage, C-F activation can occur, particularly with late transition metals. rsc.org Mechanistically, this can proceed through oxidative addition of the C-F bond to a low-valent metal center.

Electrophilic activation of this compound is less straightforward. The electron-withdrawing nature of the fluorine atom deactivates the molecule towards electrophilic attack. However, the generation of carbocationic intermediates can lead to complex rearrangements. acs.orgnih.govresearchgate.net For instance, the formation of a carbocation at a carbon atom bearing a fluorine can be a short-lived but mechanistically significant event. nih.gov

| Bond Type | General Activation Mechanism | Key Influencing Factors | Plausible Intermediate |

| C-H | Radical abstraction | Radical stability (tertiary > secondary > primary) | Alkyl radical |

| C-F | Oxidative addition to a metal center | Nature of the metal catalyst, ligand environment | Organometallic species |

| C-Br | Radical or polar cleavage | Initiator, solvent polarity | Alkyl radical or carbocation |

Regioselectivity in Radical Addition Processes

Radical addition reactions involving this compound would likely be initiated by the homolytic cleavage of the weaker C-Br bond, generating a 7-fluoroheptyl radical. The subsequent addition of this radical to an unsaturated system, such as an alkene or alkyne, is governed by the stability of the newly formed radical intermediate.

According to Baldwin's rules for radical cyclization, which can be extended to intermolecular additions, the addition will favor the formation of the more substituted (and therefore more stable) radical. For example, in the addition to an unsymmetrical alkene, the 7-fluoroheptyl radical would preferentially add to the less substituted carbon atom of the double bond, resulting in a radical on the more substituted carbon. This regioselectivity is a well-established principle in radical chemistry. youtube.com

The presence of the fluorine atom at the 7-position is expected to have a minimal electronic effect on the radical center at the 1-position due to the long alkyl chain. Therefore, the regioselectivity of radical addition is primarily dictated by steric and radical stability factors of the reacting partner.

Cyclization and Intramolecular Rearrangement Reactions

The bifunctional nature of this compound and its analogs makes them ideal precursors for the synthesis of fluorinated cyclic systems. The mechanisms of these ring-closure reactions are often complex, involving radical or ionic intermediates and can be subject to rearrangements.

Synthesis of Fluorinated Cyclic Systems from this compound Analogs

The intramolecular cyclization of ω-haloalkyl radicals is a powerful method for the construction of carbocyclic and heterocyclic rings. researchgate.netnih.govcapes.gov.br For a derivative of this compound containing an internal double bond, radical-initiated cyclization can lead to the formation of a fluorinated cycloheptane (B1346806) derivative. The regioselectivity of such a cyclization is governed by Baldwin's rules, with 7-endo-trig cyclizations being generally disfavored but possible under certain conditions. capes.gov.br

For instance, a hypothetical analog, 1-bromo-7-fluorohept-2-ene, upon treatment with a radical initiator like tributyltin hydride, would generate a radical at the C1 position. This radical could then undergo an intramolecular addition to the double bond. Both 6-exo and 7-endo cyclization pathways are possible, leading to a five-membered or six-membered ring, respectively. The relative rates of these competing pathways would determine the product distribution.

The synthesis of fluorinated cyclic ketones has also been explored through various methods, including electrophilic fluorination of cyclic ketone precursors. researchgate.net While not a direct cyclization of a this compound analog, this highlights the interest in accessing such fluorinated cyclic motifs.

| Precursor Type | Cyclization Method | Potential Product | Key Mechanistic Feature |

| ω-Unsaturated bromo-fluoroalkane | Radical-initiated cyclization | Fluorinated cycloalkane | Intramolecular radical addition |

| Dihydroxylated fluorinated acyclic precursor | Deoxyfluorination and cyclization | Fluorinated heterocycle | Intramolecular nucleophilic substitution |

| Fluorinated acyclic diene | Nazarov cyclization | Fluorinated cyclopentenone | Electrocyclic ring closure |

Mechanistic Aspects of Ring Closure and Expansion

The mechanisms of ring closure are highly dependent on the reaction conditions and the nature of the substrate. In radical cyclizations, the formation of a transient radical is the key step, followed by an intramolecular attack on a π-system. researchgate.net The stereochemistry of the newly formed ring is often controlled by the transition state geometry of the cyclization step.

In contrast, ionic cyclizations proceed through carbocationic intermediates. These are prone to rearrangements, such as 1,2-hydride or alkyl shifts, which can lead to ring expansion or contraction. For example, the formation of a carbocation within a fluorinated acyclic chain could trigger a cascade of rearrangements before cyclization occurs. acs.org The involvement of neighboring groups, such as a phenyl group, can lead to the formation of phenonium ions, which can direct the outcome of the reaction and lead to rearranged products. core.ac.ukresearchgate.net

Ring expansion of cyclobutanone (B123998) derivatives via radical fragmentation is another strategy to access medium-sized rings. researchgate.net While not directly applicable to this compound, it illustrates a sophisticated mechanistic pathway for ring formation that could be conceptually adapted.

The study of these mechanistic pathways is crucial for the rational design of synthetic routes to complex fluorinated molecules, where subtle changes in the substrate or reaction conditions can lead to dramatically different outcomes.

Applications As Advanced Synthetic Intermediates and Functional Material Precursors

Role in the Synthesis of Complex Organic Molecules

The strategic placement of two different halogen atoms on a flexible seven-carbon chain makes 1-Bromo-7-fluoroheptane an ideal starting material for the synthesis of complex organic molecules with tailored properties.

This compound serves as an excellent precursor for the creation of multifunctional scaffolds that contain both fluorine and bromine. ontosight.ai The differential reactivity of the carbon-bromine and carbon-fluorine bonds allows for sequential and selective reactions. For instance, the more reactive C-Br bond can be targeted first in nucleophilic substitution or organometallic coupling reactions, leaving the C-F bond intact for subsequent transformations. This stepwise approach enables the introduction of various functional groups at specific positions, leading to the construction of complex and well-defined molecular frameworks. These scaffolds are of significant interest in medicinal chemistry and drug discovery, where the presence of both fluorine and a reactive handle (bromine) can be advantageous for developing new therapeutic agents.

The introduction of fluoroalkyl chains into organic molecules can dramatically alter their biological and physical properties. This compound provides a convenient seven-carbon fluoroalkyl synthon. Through reactions such as Grignard reagent formation at the bromine-bearing carbon, the 7-fluoroheptyl moiety can be introduced into a wide array of organic molecules. This approach is valuable for the synthesis of fluoroalkylated compounds that are investigated for their potential applications in pharmaceuticals, agrochemicals, and advanced materials. The presence of the terminal fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.

Research in Materials Science and Engineering

The unique properties conferred by the fluorine atom, such as high thermal stability, chemical inertness, and low surface energy, make this compound a valuable precursor in the field of materials science.

Fluorinated surfactants and lubricants are known for their exceptional performance under extreme conditions. This compound can be used as a key building block in the synthesis of these high-performance materials. ontosight.ai The fluorinated heptyl chain forms the hydrophobic tail of the surfactant molecule. By reacting the bromo-end of the molecule with a hydrophilic head group, novel fluorinated surfactants can be prepared. These surfactants can exhibit superior surface tension-lowering capabilities and stability in harsh chemical environments compared to their non-fluorinated counterparts. Similarly, the incorporation of the 7-fluoroheptyl group into lubricant base oils can enhance their thermal and oxidative stability.

Bioorganic Chemistry Research and Molecular Probe Synthesis

In the field of bioorganic chemistry, the development of molecular probes for imaging and diagnostics is of paramount importance. The bifunctional nature of this compound makes it a candidate for the synthesis of such probes. For instance, the bromine atom can serve as a site for the introduction of a radiolabel, such as a radioactive isotope of bromine (e.g., 76Br), for use in Positron Emission Tomography (PET). The fluorine atom, or the fluoroheptyl chain, can be used to modulate the pharmacokinetic properties of the probe, such as its distribution and metabolism in the body. While direct studies on this compound in this context are limited, the principles of using bifunctional linkers for probe development are well-established.

Design of Fluorinated Building Blocks for Drug Discovery Research

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. Fluorine's unique properties, such as its high electronegativity and small size, can improve metabolic stability, binding affinity, and membrane permeability. While specific research detailing the use of this compound in the synthesis of particular drug candidates is not extensively documented in publicly available literature, its structure makes it a promising starting material for creating fluorinated building blocks.

The differential reactivity of the carbon-bromine and carbon-fluorine bonds is key to its utility. The carbon-bromine bond is more susceptible to nucleophilic substitution than the relatively inert carbon-fluorine bond. This allows for the selective replacement of the bromine atom with various functional groups, while retaining the fluorine atom at the other end of the seven-carbon chain. This heptyl chain, now functionalized at one end and fluorinated at the other, can be incorporated into larger, more complex molecules.

Table 1: Potential Synthetic Transformations of this compound for Drug Discovery

| Starting Material | Reagent/Reaction Condition | Product | Potential Application in Drug Discovery |

| This compound | Nucleophile (e.g., amine, thiol, alcohol) | 7-Fluoroheptyl-substituted compound | Introduction of a fluorinated alkyl chain to a pharmacophore |

| This compound | Grignard reagent formation followed by reaction with an electrophile | Functionalized 7-fluoroheptane derivative | Creation of complex fluorinated side chains for lead optimization |

| This compound | Cross-coupling reactions (e.g., Suzuki, Sonogashira) | Aryl- or alkynyl-substituted 7-fluoroheptane | Linking a fluorinated tail to aromatic or unsaturated systems in drug scaffolds |

These transformations yield versatile building blocks where the 7-fluoroheptyl moiety can act as a lipophilic tail with altered metabolic properties. The presence of the fluorine atom can block potential sites of metabolism on the alkyl chain, thereby increasing the drug's half-life.

Synthesis of Labeled Analogs for Biochemical and Imaging Studies

The synthesis of labeled compounds is crucial for studying the mechanism of action, distribution, and metabolism of bioactive molecules. This compound can serve as a precursor for creating such labeled analogs, particularly for use in biochemical assays and preclinical imaging studies.

By analogy with other bromo-fluoroalkanes, this compound could be utilized in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). PET is a powerful imaging technique that requires molecules labeled with a positron-emitting radionuclide, such as fluorine-18. While direct evidence of this compound being used for this purpose is scarce in the literature, the general principle involves the nucleophilic substitution of the bromide with radioactive fluoride-18. The resulting [¹⁸F]-7-fluoro-1-bromoheptane could then be used to alkylate a target molecule of biological interest.

Table 2: Potential Labeling Applications of this compound Derivatives

| Labeled Moiety | Labeling Strategy | Potential Application |

| Fluorine-18 | Nucleophilic substitution of the bromo group with [¹⁸F]fluoride | Synthesis of PET tracers for in vivo imaging |

| Carbon-14 or Tritium | Use of labeled starting materials in the synthesis of this compound | Preparation of radiolabeled probes for in vitro binding assays and metabolic studies |

| Stable Isotope (e.g., Deuterium) | Incorporation of deuterium (B1214612) atoms into the heptane (B126788) chain | Synthesis of internal standards for quantitative mass spectrometry-based bioanalysis |

The resulting labeled analogs would enable researchers to track the molecule's journey through a biological system, providing valuable data on its pharmacokinetic and pharmacodynamic properties. This information is critical in the development of new therapeutic agents.

Spectroscopic and Advanced Analytical Methodologies for Research Characterization

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

A thorough review of scientific literature and chemical databases indicates a notable absence of specific experimental or computational studies on the vibrational spectra (Infrared and Raman) of 1-bromo-7-fluoroheptane. However, the principles of vibrational spectroscopy provide a robust framework for predicting the key spectral features of this molecule.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable tool for the identification of functional groups within a molecule. This methodology is predicated on the principle that chemical bonds and groups of atoms vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes, resulting in an IR absorption spectrum. Conversely, Raman spectroscopy involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light. The frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule.

For this compound, the key functional groups are the carbon-bromine (C-Br) bond, the carbon-fluorine (C-F) bond, and the polymethylene -(CH2)n- chain. The expected vibrational frequencies for these groups can be estimated based on established group frequency charts and data from analogous haloalkanes.

The C-H stretching vibrations of the methylene (B1212753) groups are anticipated in the 2850-3000 cm⁻¹ region of the spectrum. The corresponding C-H bending (scissoring and rocking) vibrations are expected to appear around 1465 cm⁻¹ and in the 720-725 cm⁻¹ range, respectively. The C-C stretching vibrations of the heptane (B126788) backbone will likely produce a series of weaker bands in the 800-1200 cm⁻¹ region.

The carbon-halogen bonds are of particular interest. The C-F stretching vibration is typically observed in the 1000-1400 cm⁻¹ range, and due to the high electronegativity of fluorine, this band is often strong in the IR spectrum. The C-Br stretching vibration is expected to occur at a lower frequency, generally in the 500-680 cm⁻¹ region, due to the larger mass of the bromine atom.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| C-H | Stretching | 2850 - 3000 | Strong |

| C-H | Bending (Scissoring) | ~1465 | Medium |

| C-H | Bending (Rocking) | 720 - 725 | Weak to Medium |

| C-F | Stretching | 1000 - 1400 | Strong |

| C-Br | Stretching | 500 - 680 | Medium to Strong |

| C-C | Stretching | 800 - 1200 | Weak to Medium |

This table is generated based on general spectroscopic principles and data for analogous compounds, as no specific experimental data for this compound is currently available.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

A comprehensive search of the Cambridge Structural Database and other scientific literature reveals that no X-ray crystallography studies have been reported for any crystalline derivatives of this compound.

X-ray crystallography is a powerful analytical technique that allows for the determination of the precise three-dimensional arrangement of atoms within a crystalline solid. This method relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. By analyzing the pattern of diffracted X-rays, it is possible to construct a detailed model of the electron density and, consequently, the atomic positions within the crystal's unit cell.

For a flexible molecule like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would necessitate either low-temperature crystallization or the synthesis of a suitable solid derivative. The synthesis of a crystalline derivative, for instance, through co-crystallization or by incorporating the molecule into a larger, rigid structure, would be a prerequisite for solid-state structural analysis.

Should a suitable crystalline form of this compound or a derivative be obtained, X-ray crystallography could provide invaluable and unambiguous information, including:

Molecular Conformation: The precise dihedral angles of the heptyl chain, revealing its conformation (e.g., all-trans or gauche) in the solid state.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths (C-C, C-H, C-F, and C-Br) and bond angles, which can offer insights into electronic effects and steric strain.

Intermolecular Interactions: The nature and geometry of any non-covalent interactions, such as halogen bonding (C-Br···X or C-F···X) or van der Waals forces, which govern the packing of molecules in the crystal lattice.

The data obtained from X-ray crystallography would be definitive in elucidating the solid-state structure, complementing the information inferred from other analytical techniques like NMR and vibrational spectroscopy.

Computational and Theoretical Studies of 1 Bromo 7 Fluoroheptane Reactivity and Structure

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For 1-bromo-7-fluoroheptane, such studies would be invaluable in predicting its behavior in chemical reactions.

Density Functional Theory (DFT) for Elucidating Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to elucidate reaction mechanisms by mapping out the potential energy surface of a reaction. For this compound, DFT could be used to study various transformations, such as nucleophilic substitution at either the bromine- or fluorine-bearing carbon. This would involve modeling the interaction of the substrate with different nucleophiles to determine the most likely reaction pathways. However, a specific DFT study detailing the reaction mechanisms of this compound has not been documented in peer-reviewed literature.

Calculation of Activation Energies and Transition State Geometries

A critical aspect of understanding reaction mechanisms is the characterization of transition states and the calculation of activation energies. These parameters determine the kinetics of a chemical reaction. For this compound, one would expect different activation energies for substitution at the C-Br bond versus the C-F bond, with the former generally being more facile. Computational studies would involve locating the transition state structures for these reactions and calculating the energy barrier that must be overcome for the reaction to proceed. At present, there are no published calculations of activation energies or optimized transition state geometries specifically for reactions involving this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insight into the physical movements and conformational changes of molecules over time, which can significantly influence their reactivity.

Conformational Analysis of the Heptane (B126788) Chain

The seven-carbon chain of this compound can adopt a multitude of conformations due to rotation around its carbon-carbon single bonds. These conformations can influence the accessibility of the reactive centers to incoming reagents. A thorough conformational analysis, likely employing molecular mechanics or molecular dynamics simulations, would identify the lowest energy conformers and the energy barriers between them. Such a study would be crucial for a complete understanding of the molecule's behavior, but specific research on the conformational landscape of this compound is not available.

Solvent Effects on Reactivity through Implicit and Explicit Solvation Models

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational chemists use both implicit and explicit solvation models to simulate these effects. Implicit models treat the solvent as a continuous medium, while explicit models include individual solvent molecules. For reactions of this compound, the choice of solvent could differentially stabilize reactants, transition states, and products, thereby altering the reaction's energetic profile. A computational investigation into these solvent effects would provide valuable guidance for synthetic applications. However, no such studies have been specifically reported for this compound.

Structure-Activity/Reactivity Relationship Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are predictive tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity. Developing a QSAR/QSRR model for a series of related haloalkanes could, in principle, allow for the prediction of the properties of this compound. These models are typically built on experimental data from a range of similar compounds and use calculated molecular descriptors to establish a correlation. While general QSAR studies on halogenated hydrocarbons exist stanford.edu, a specific predictive model that includes or is focused on this compound has not been developed.

Future Directions and Emerging Research Avenues for 1 Bromo 7 Fluoroheptane Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

A primary challenge in the chemistry of 1-Bromo-7-fluoroheptane is achieving selective reactions at either the C-Br or C-F bond. Future research will focus heavily on developing sophisticated catalytic systems to control this selectivity.

Organocatalysis : The field of organocatalysis, which uses small organic molecules as catalysts, offers promising strategies. nih.gov The introduction of an aliphatic C-F bond can serve as a steering group for conformational control, a principle that could be exploited in reactions involving this compound. aacrjournals.org Researchers are likely to explore catalysts that can differentiate between the two halogenated sites based on steric and electronic effects, enabling, for instance, selective nucleophilic substitution at the C-Br bond while the C-F bond remains intact.

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for forming and functionalizing chemical bonds under mild conditions. capes.gov.br Future work could involve developing photoredox systems that selectively activate the C-Br bond for radical formation and subsequent C-C or C-heteroatom bond formation. Conversely, specialized catalysts could be designed for the much more challenging C-F bond functionalization, a frontier area in organic synthesis. capes.gov.brmdpi.com

Chemoselective Cross-Coupling : Building on studies of similar molecules like 1-bromo-5-fluoropentane, research will aim to develop metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) that are highly selective for the C-Br bond. mdpi.com The goal is to create robust protocols that tolerate the C-F bond, allowing for the synthesis of complex fluorinated molecules. mdpi.com

| Catalytic Approach | Potential Application for this compound | Key Research Goal |

| Organocatalysis | Asymmetric synthesis, selective functionalization | Designing catalysts that recognize and react with only one of the two halogen sites. nih.govaacrjournals.org |

| Photoredox Catalysis | Mild condition C-C and C-heteroatom bond formation | Achieving selective C-Br or C-F bond activation using light and a photocatalyst. capes.gov.br |

| Metal-Catalyzed Cross-Coupling | Synthesis of complex fluorinated building blocks | Developing highly chemoselective reactions that exclusively target the C-Br bond. mdpi.com |

Exploration of Bio-Catalytic Pathways for Stereoselective Synthesis

Biocatalysis, the use of enzymes for chemical transformations, offers unparalleled selectivity under environmentally benign conditions. nih.gov For this compound, this presents a significant opportunity for producing chiral derivatives.

Engineered Halogenating Enzymes : While nature has evolved a vast array of halogenating enzymes, most cannot process fluoride (B91410) due to its high electronegativity. fsu.eduuky.edu However, non-heme iron-dependent halogenases are known to functionalize unactivated aliphatic carbons, a transformation that is difficult to achieve with traditional chemistry. fsu.eduuky.edu Future research will likely involve the directed evolution and protein engineering of these enzymes to create variants that can selectively install a bromine or fluorine atom onto a heptane-based precursor, or selectively act on one end of a di-functionalized substrate.

Haloalkane Dehalogenases (HLDs) : HLDs are enzymes that catalyze the cleavage of carbon-halogen bonds. acs.org Their application could be explored for the stereoselective conversion of the brominated end of this compound into a chiral alcohol. This would create a valuable chiral building block, 7-fluoroheptanol, which is difficult to synthesize by other means. Researchers could screen HLD libraries to find enzymes with the desired activity and stereoselectivity. nih.govcfplus.cz

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and manipulation of organofluorine compounds often present challenges that can be mitigated by modern automation and flow chemistry techniques. acs.orgbioclone.net

Flow Microreactors : Flow chemistry offers enhanced control over reaction parameters, improved safety when handling hazardous reagents, and greater efficiency. nih.govnih.gov The synthesis of this compound and its derivatives can be transitioned from batch to continuous flow processes. acs.orgresearchgate.net This would enable safer handling of fluorinating or brominating agents and allow for rapid optimization of reaction conditions, leading to higher yields and purity.

Automated Synthesis : Automated platforms, which combine robotics with software for planning and execution, are revolutionizing chemical synthesis. nih.govresearchgate.net Integrating the synthesis of this compound into such platforms would allow for high-throughput screening of its reactivity with various partners under different catalytic conditions. nih.govnih.gov This accelerates the discovery of new reactions and applications for this bifunctional molecule.

Investigation of Advanced Spectroscopic Probes Derived from this compound

The unique properties of the fluorine-19 (¹⁹F) nucleus make it an ideal reporter for Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI). nih.gov

¹⁹F NMR/MRI Probes : Because fluorine is virtually absent in biological systems, ¹⁹F NMR offers background-free signal detection. nih.gov The chemical shift of ¹⁹F is also highly sensitive to its local environment. aacrjournals.orgnih.gov this compound is an excellent scaffold for creating such probes. The bromo- end can be used as a chemical handle to attach the molecule to a peptide, drug, or other targeting moiety via nucleophilic substitution. acs.orgnih.gov The fluoroheptane chain can then act as the ¹⁹F NMR reporter, signaling changes in its environment upon binding or localization.

Membrane Probes : The seven-carbon alkyl chain is of a suitable length to intercalate into lipid bilayers. nih.gov By attaching a fluorophore or other reporter group to the bromine, derivatives of this compound could be developed as fluorescent probes to study membrane structure and dynamics. nih.govresearchgate.net The fluorine atom could simultaneously serve as a ¹⁹F NMR tag, creating a dual-mode spectroscopic probe.

| Probe Type | Role of this compound | Potential Application |

| ¹⁹F NMR/MRI Agent | The C-Br end attaches to a targeting molecule; the C-F end provides a background-free NMR signal. uky.edunih.gov | Non-invasive in vivo tracking of cells or monitoring of physiological parameters like pH or ion concentration. fsu.edu |

| Fluorescent Membrane Probe | The alkyl chain inserts into the membrane; the C-Br end is used to attach a fluorophore. nih.gov | Imaging lipid distribution and lateral segregation in cell membranes. |

| Bifunctional Chemical Probe | Acts as a linker to connect a targeting group to a reporter group, with tunable properties from the fluoroalkane chain. acs.orgnih.gov | Studying protein dynamics and biomolecular mechanisms in situ. acs.org |

Synergistic Approaches Combining Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work accelerates the pace of discovery. This approach will be crucial for unlocking the potential of this compound.

Predictive Modeling : Computational methods like Density Functional Theory (DFT) can be used to predict the reactivity of the C-Br versus the C-F bond under various catalytic conditions. mdpi.com This can help rationalize experimental outcomes and guide the design of more selective catalysts, saving significant time and resources.

In Silico Probe Design : Molecular dynamics (MD) simulations can be used to model how derivatives of this compound would behave as membrane probes or how they interact with a protein target. mdpi.com These simulations provide insights into the location, orientation, and dynamics of the probe, which is crucial for interpreting spectroscopic data correctly.

AI-Driven Synthesis : The integration of artificial intelligence with automated synthesis platforms allows for the autonomous design and execution of chemical reactions. researchgate.netnih.gov Such systems could be tasked with optimizing the synthesis of this compound derivatives for specific applications, exploring a vast chemical space much more efficiently than through manual experimentation.

Q & A

Q. How can researchers ethically address unexpected toxicity findings for this compound in preclinical studies?

- Methodological Answer : Follow ethical frameworks for data disclosure:

- Immediate Reporting : Notify institutional review boards (IRBs) and co-authors.

- Dose-Response Reassessment : Conduct OECD-compliant acute toxicity assays (e.g., LD in rodents).

- Transparent Publishing : Disclose all adverse findings, even if inconclusive, to prevent publication bias .

Q. What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry applications?

- Methodological Answer : Collaborate across fields:

- Polymer Science : Use as a monomer for fluorinated elastomers; characterize thermal stability via DSC/TGA.

- Drug Design : Functionalize as a lipophilic tag in prodrugs; assess bioavailability using Caco-2 cell models.

- Catalysis : Study its role as a halogen-bond donor in asymmetric catalysis via X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.